3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-cyclopropylpropanamide
Description
This compound features a central 1,3-thiazole ring substituted at position 4 with a propanamide group (N-cyclopropyl) and at position 2 with a urea-linked 3-chlorophenyl moiety. The urea group enhances hydrogen-bonding capacity, while the thiazole and cyclopropyl groups contribute to metabolic stability and lipophilicity .
Properties
IUPAC Name |
3-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-cyclopropylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S/c17-10-2-1-3-12(8-10)19-15(23)21-16-20-13(9-24-16)6-7-14(22)18-11-4-5-11/h1-3,8-9,11H,4-7H2,(H,18,22)(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZZGVTXLMFFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
Key Differences and Implications
- Thiazole vs. Pyrazole/Pyridine Cores : The target’s thiazole core offers distinct electronic properties compared to pyrazole () or pyridine (). Thiazoles are often associated with pesticidal activity due to their ability to disrupt enzyme function in pests.
- Urea vs. Sulfonamide Linkages: The urea group in the target compound (vs.
- Chlorophenyl Substituents : The 3-chlorophenyl group (target) versus 4-chlorophenyl () alters steric and electronic effects, influencing target selectivity and metabolic stability.
- Cyclopropyl Group : The N-cyclopropylpropanamide in the target compound likely increases lipophilicity and resistance to oxidative metabolism compared to simpler alkyl chains (e.g., phenylpropanamide in ).
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The target’s urea group would exhibit N-H stretches (~3247–3186 cm⁻¹) and C=O (~1727 cm⁻¹), similar to .
- NMR Data : The 3-chlorophenyl group in the target would show aromatic protons at δ 7.35–7.57 ppm (cf. ), while the cyclopropyl group’s protons resonate near δ 0.5–1.5 ppm.
- Melting Points : Target’s melting point is unreported, but analogues like (mp 203–204°C) suggest high crystallinity due to hydrogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
